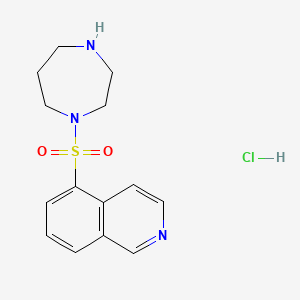
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, also known as MUN, is a complex sugar molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MUN is a sialic acid derivative that is commonly found in bacterial cell walls and is known to play a critical role in various biological processes. In
Mecanismo De Acción
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid acts as a substrate for sialidase enzymes, which cleave the sialic acid moiety from the 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid molecule. The cleavage of the sialic acid from 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid results in the release of 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is based on its ability to act as a substrate for sialidase enzymes, which makes it a useful tool for studying the activity of these enzymes.
Biochemical and Physiological Effects:
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been shown to have a variety of biochemical and physiological effects. In bacterial cells, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is involved in the regulation of cell wall structure and function. In the immune system, sialic acid plays a critical role in the recognition and clearance of pathogens. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been shown to have potential anti-inflammatory effects in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a useful tool for studying sialidase activity and the role of sialic acid in various biological processes. The advantages of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its specificity for sialidase enzymes, its ability to be detected using fluorescence spectroscopy, and its relatively low cost. However, the limitations of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its complex synthesis method and the potential for non-specific cleavage by other enzymes.
Direcciones Futuras
There are several future directions for the study of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. One potential area of research is the development of new methods for the synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid that are more efficient and cost-effective. Another area of research is the development of new applications for 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, such as its use in drug discovery or as a diagnostic tool for bacterial infections. Additionally, the role of sialic acid in cancer cell metastasis is an area of active research, and 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid may be a useful tool for further studies in this field.
Métodos De Síntesis
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid can be synthesized from sialic acid using a multi-step chemical reaction. The synthesis involves the conversion of sialic acid to a lactone intermediate, which is then reacted with 4-methylumbelliferone to form 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been extensively studied for its potential applications in various fields, including microbiology, immunology, and cancer research. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is commonly used as a substrate for detecting sialidase activity, which is an important enzyme involved in bacterial pathogenesis. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been used as a tool to study the role of sialic acid in the immune system and its interaction with pathogens. In cancer research, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been used to study the role of sialic acid in cancer cell metastasis.
Propiedades
IUPAC Name |
4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O11/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFINRBLMLGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


